molecular formula C9H6BrFN2 B1291566 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole CAS No. 474706-36-0

4-Bromo-5-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B1291566
CAS No.: 474706-36-0
M. Wt: 241.06 g/mol
InChI Key: AZTCXPPINUUHIJ-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Medicinal and Organic Chemistry

Pyrazoles and their derivatives are a class of compounds that are highly valued in the pharmaceutical and agrochemical industries. orientjchem.org Their structural framework is a key component in a variety of commercially successful products. lifechemicals.com The pyrazole ring is present in numerous drugs, demonstrating a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant activities. nih.govglobalresearchonline.netresearchgate.net A notable example is celecoxib, a potent anti-inflammatory drug. nih.gov

The versatility of the pyrazole scaffold also extends to organic synthesis, where it serves as a valuable building block for the creation of more complex molecules. mdpi.com The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it an attractive target for synthetic chemists. nih.gov

The diverse applications of pyrazole derivatives are highlighted in the following table:

Application AreaExamples of Activities/Uses
Medicinal Chemistry Anti-inflammatory, Analgesic, Antimicrobial, Anticancer, Antidepressant, Antiviral, Anticonvulsant nih.govglobalresearchonline.netresearchgate.netacademicstrive.com
Agrochemicals Herbicides, Insecticides, Fungicides nih.govorientjchem.org
Materials Science Dyes, Fluorescent substances, Conducting polymers globalresearchonline.netroyal-chem.com

Rationale for Investigating Substituted Pyrazole Analogues, including 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole

The exploration of substituted pyrazole analogues is driven by the quest for novel compounds with enhanced or specific biological activities and physicochemical properties. nih.gov The introduction of different substituents onto the pyrazole core can significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

The strategic placement of substituents allows for the modulation of a compound's interaction with biological targets. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic distribution within the pyrazole ring, thereby affecting its binding affinity to enzymes or receptors. nih.gov This principle of rational drug design is a key driver in the synthesis of new pyrazole derivatives. nih.gov

The compound This compound is a specific example of a substituted pyrazole that has attracted interest. The presence of a bromine atom at the 4-position and a 4-fluorophenyl group at the 5-position introduces specific electronic and steric features. The bromine atom, an electron-withdrawing group, can influence the acidity of the pyrazole N-H and participate in halogen bonding interactions. The fluorophenyl group can enhance metabolic stability and membrane permeability, properties that are often desirable in drug candidates. mdpi.com The investigation of such analogues is crucial for expanding the chemical space of pyrazole-based compounds and identifying new leads for therapeutic and other applications.

Historical Context of Pyrazole Synthesis and Functionalization

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgontosight.ai One of the earliest and most classical methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648). nih.gov This foundational reaction remains a cornerstone of pyrazole synthesis.

Another significant early contribution was made by German chemist Hans von Pechmann in 1898, who synthesized pyrazole itself from acetylene (B1199291) and diazomethane. wikipedia.org Over the decades, the synthetic toolbox for accessing pyrazoles has expanded considerably. nih.gov

Key historical developments in pyrazole synthesis include:

1883: Ludwig Knorr reports the first synthesis of a substituted pyrazole by reacting ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). globalresearchonline.net

1889: Buchner discovers pyrazole through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net

1898: Hans von Pechmann develops a synthesis of the parent pyrazole from acetylene and diazomethane. wikipedia.org

The functionalization of the pyrazole ring has also evolved significantly. Initially, electrophilic substitution reactions, which preferentially occur at the 4-position, were the primary means of modification. nih.govpharmaguideline.com Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, have revolutionized the ability to introduce a wide variety of substituents at specific positions on the pyrazole ring with high precision and efficiency. numberanalytics.com These advancements have greatly facilitated the synthesis of diverse libraries of pyrazole analogues for biological screening and other applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCXPPINUUHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621808
Record name 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole
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Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474706-36-0
Record name 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474706-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 4 Fluorophenyl 1h Pyrazole and Its Analogues

X-ray Crystallography for Molecular and Crystal Structure Determination

The molecular conformation of aryl-substituted pyrazoles is largely defined by the dihedral angles between the planar pyrazole (B372694) core and the attached aryl rings. This angle dictates the degree of co-planarity, which can influence electronic properties and steric hindrance. In analogues such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the dihedral angles between the dihydropyrazole ring and the attached benzene (B151609) rings are 6.58 (6)° and 85.31 (6)°. nih.gov For 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the two fluorophenyl groups is 66.34 (8)°, while the angle between the pyrazole ring and the N-phenyl substituent is 11.50 (9)°. nih.gov

These values indicate that the phenyl and pyrazole rings are not coplanar, adopting a twisted conformation. This twisting is a common feature in such systems, arising from the steric repulsion between ortho-hydrogens on the respective rings. For 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole, a similar non-planar arrangement is anticipated, with a significant dihedral angle between the pyrazole and the 4-fluorophenyl rings.

CompoundRing ARing BDihedral Angle (°)Reference
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneDihydropyrazole4-Fluorophenyl6.58 (6) nih.gov
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneDihydropyrazole4-Bromophenyl85.31 (6) nih.gov
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoleDihydropyrazoleN-Phenyl11.50 (9) nih.gov
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazolePyrazoline4-Bromophenyl77.19 (16) nih.gov

The packing of pyrazole derivatives in the crystalline state is governed by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and weaker C–H···π contacts. In the crystal structure of 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, molecules are linked into layers through C–H···π interactions. nih.gov Similarly, π–π stacking interactions are observed in related heterocyclic structures, where neighboring phenyl groups engage in contacts with centroid-centroid distances around 3.65 Å. cardiff.ac.uk

The presence of aromatic rings and electronegative atoms (N, Br, F) in this compound suggests that its crystal packing will be stabilized by a rich network of such interactions. The interplay between the N-H···N hydrogen bonds (discussed below), potential halogen bonding involving the bromine atom, and aromatic interactions will dictate the final supramolecular architecture.

A defining characteristic of 1H-pyrazoles is their ability to act as both hydrogen-bond donors (via the pyrrole-type N1-H) and acceptors (via the pyridine-type N2). csic.es This dual functionality allows them to self-assemble into a variety of robust supramolecular motifs. nih.gov Depending on the steric and electronic nature of the substituents on the pyrazole ring, these N-H···N interactions can lead to the formation of discrete cyclic assemblies (dimers, trimers, tetramers) or infinite one-dimensional chains (catemers). csic.esnih.govmdpi.com For instance, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric motifs, whereas 4-fluoro-1H-pyrazole assembles into catemeric chains. mdpi.comnih.govnih.gov

In addition to the primary N-H···N interactions, weaker hydrogen bonds such as C–H···F and C–H···O (in solvates or derivatives) can further stabilize the crystal lattice, linking the primary motifs into higher-dimensional networks. nih.gov For this compound, it is highly probable that strong N-H···N hydrogen bonds will be the primary organizing force in its crystal structure, leading to one of these characteristic pyrazole assemblies.

Interaction TypeDonor (D)Acceptor (A)Typical D···A Distance (Å)DescriptionReference
N-H···NN-H (pyrazole)N (pyrazole)~2.82 - 2.97Forms primary chains or cyclic motifs (dimers, trimers). nih.gov
C-H···FC-H (aryl)F~3.38Links molecules into layers. nih.gov
C-H···πC-H (aryl)Aromatic Ring Centroid-Contributes to crystal stability. nih.govnih.gov
π-π StackingAromatic RingAromatic Ring~3.65Involves parallel displaced or face-to-face stacking of aryl rings. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the molecular structure of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the pyrazole ring protons and the protons of the 4-fluorophenyl substituent.

Pyrazole Protons : The proton at the C3 position of the pyrazole ring is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. In related 1,5-disubstituted pyrazoles, this proton signal typically appears in the aromatic region, for example at δ 6.84 ppm in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.com The N-H proton of the pyrazole ring will resonate as a broad singlet, with a chemical shift that is often dependent on solvent and concentration.

4-Fluorophenyl Protons : The protons on the 4-fluorophenyl ring will exhibit a characteristic pattern due to both homo- and heteronuclear coupling. The protons ortho to the fluorine atom (H-2' and H-6') will be chemically equivalent, as will the protons meta to the fluorine (H-3' and H-5'). This arrangement typically results in two multiplets. Often, the signals for the protons ortho to the fluorine appear as a doublet of doublets, while the signals for the meta protons resemble a triplet, arising from coupling to both the adjacent protons and the fluorine atom. nih.gov

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling
N1-H (Pyrazole)Variable (Broad)Broad Singlet (br s)-
C3-H (Pyrazole)~6.8 - 7.2Singlet (s)-
H-3', H-5' (Fluorophenyl)~7.1 - 7.3Triplet (t) or Multiplet (m)³J(H,H), ⁴J(H,F)
H-2', H-6' (Fluorophenyl)~7.3 - 7.5Doublet of Doublets (dd) or Multiplet (m)³J(H,H), ³J(H,F)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three pyrazole carbons and the six carbons of the fluorophenyl ring.

Pyrazole Carbons : The chemical shifts of the pyrazole carbons C3, C4, and C5 will be influenced by the attached substituents. The C4 carbon, bonded to the bromine atom, will appear at a characteristically shielded position for a substituted carbon in a heteroaromatic ring. The C5 carbon will be influenced by the attached fluorophenyl group, and C3 will appear as a standard pyrazole carbon.

4-Fluorophenyl Carbons : The signals for the carbons of the 4-fluorophenyl ring are distinguished by their coupling to the fluorine atom (C–F coupling). The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JC-F), typically around 245-250 Hz. nih.gov The ortho- (C-3', C-5'), meta- (C-2', C-6'), and ipso- (C-1') carbons will show smaller two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) coupling constants, respectively. nih.gov This C-F coupling is a definitive diagnostic feature for the presence of the fluorophenyl moiety.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Expected C-F Coupling Constant (J, Hz)
C3 (Pyrazole)~135 - 145-
C4 (Pyrazole)~95 - 105-
C5 (Pyrazole)~140 - 150-
C1' (ipso-C)~125 - 130⁴JC-F ≈ 3-4 Hz
C2', C6'~128 - 132³JC-F ≈ 8-9 Hz
C3', C5'~115 - 117²JC-F ≈ 21-22 Hz
C4' (C-F)~160 - 164¹JC-F ≈ 248 Hz

¹⁹F NMR Spectroscopy for Fluorine-Containing Analogues

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluorine-containing compounds like this compound. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides clear and well-resolved spectra. nih.gov

In the case of this compound, the ¹⁹F NMR spectrum would exhibit a singlet for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For instance, in related fluorinated pyrazole derivatives, ¹⁹F NMR chemical shifts have been observed, and these are sensitive to the substituents on the pyrazole and phenyl rings. rsc.orgresearchgate.net For example, in a similar compound, 3-(difluoromethyl)-5-fluoro-1-(4-fluorophenyl)-4-phenyl-1H-pyrazole, distinct fluorine signals are observed for the different fluorine environments. rsc.org

Table 1: Representative ¹⁹F NMR Data for Fluorinated Pyrazole Analogues

Compound Solvent Chemical Shift (δ) in ppm
3-(Difluoromethyl)-5-fluoro-1-(4-fluorophenyl)-4-phenyl-1H-pyrazole CDCl₃ -115.33 (d, ²JF-H = 54.1 Hz, CF₂H)

Note: Data is illustrative and based on similar structures found in the literature. rsc.org The exact chemical shift for this compound would need to be experimentally determined.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C NMR signals and determining the complete molecular structure of this compound and its analogues. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. libretexts.org For the target compound, COSY would show correlations between the protons on the 4-fluorophenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). huji.ac.il It is crucial for assigning the carbon signals of the pyrazole and phenyl rings by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). huji.ac.il This is particularly useful for identifying quaternary carbons and confirming the connectivity between the pyrazole and the 4-fluorophenyl rings. For instance, a correlation between the pyrazole N-H proton and carbons of the phenyl ring would confirm their proximity. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining stereochemistry and conformation. libretexts.org In pyrazole derivatives, NOESY can confirm the spatial proximity of substituents on the pyrazole ring to those on adjacent aromatic rings. rsc.orgnih.gov

The combination of these 2D NMR experiments allows for a comprehensive and detailed structural elucidation of complex pyrazole derivatives. nih.govresearchgate.netresearchgate.netscience.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov

For this compound, the IR and Raman spectra would show characteristic absorption bands corresponding to specific molecular vibrations. tsijournals.com

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the pyrazole ring.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings typically appear in the 1400-1650 cm⁻¹ region. tsijournals.com

C-F Stretching: A strong absorption band in the IR spectrum, typically around 1100-1250 cm⁻¹, would indicate the presence of the C-F bond in the 4-fluorophenyl group.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 500-600 cm⁻¹ range.

Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands. longdom.org

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3100-3300
Aromatic C-H Stretching 3000-3100
C=N / C=C Stretching 1400-1650
C-F Stretching 1100-1250

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.netresearchgate.net

For this compound, key fragmentation pathways could include:

Loss of a bromine atom.

Loss of a fluorine atom.

Cleavage of the bond between the pyrazole and the phenyl ring.

Fragmentation of the pyrazole ring itself.

The relative abundance of these fragment ions can provide further clues about the stability of different parts of the molecule. nih.gov

**Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₆BrFN₂) **

Parameter Predicted Value
Molecular Formula C₉H₆BrFN₂
Monoisotopic Mass 239.9698 Da
[M+H]⁺ 240.9771 m/z

Note: These values are calculated based on the elemental composition and can be confirmed experimentally. uni.lu

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is used to study its photophysical properties. nih.gov The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one.

For pyrazole derivatives, the UV-Vis absorption spectra typically show bands corresponding to π → π* and n → π* electronic transitions. nih.gov The position and intensity of these absorption bands are influenced by the substituents on the pyrazole and phenyl rings. mdpi.com In the case of this compound, the aromatic rings and the pyrazole system constitute the chromophore.

The absorption and emission spectra of pyrazole-based compounds have been studied, and they often exhibit fluorescence. researchgate.net The photophysical properties, such as the maximum absorption wavelength (λmax) and the fluorescence quantum yield, are important for potential applications in materials science and as fluorescent probes. mdpi.com

Table 4: Representative Photophysical Data for Substituted Pyrazoles

Compound Solvent Absorption λmax (nm) Emission λmax (nm)
Trifluoromethyl Substituted 1H-pyrazolo[3,4-b]quinoline Acetonitrile ~375 ~450

Note: This data is for related pyrazole structures and serves as an illustration of the types of electronic transitions observed. nih.govmdpi.com The specific photophysical properties of this compound would need to be determined experimentally.

Computational Chemistry and in Silico Investigations of 4 Bromo 5 4 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. nih.gov DFT calculations are employed to determine optimized geometry, electronic structure, and a variety of molecular properties with high accuracy. For pyrazole (B372694) derivatives, a common functional used is Becke's three-parameter hybrid functional (B3LYP) combined with a basis set like 6-311++G(d,p). nih.gov

Molecular Geometry Optimization and Electronic Structure

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process calculates key structural parameters. While specific data for 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole is not available, analysis of similar pyrazole structures allows for the prediction of these parameters. acu.edu.inresearchgate.net For example, the pyrazole ring is expected to be nearly planar, though the phenyl ring may be twisted at a dihedral angle relative to it. acu.edu.in

Interactive Table: Predicted Geometrical Parameters for this compound (based on analogous structures)

ParameterPredicted Value RangeDescription
C-N (pyrazole ring)1.32 - 1.38 ÅBond lengths within the pyrazole core.
N-N (pyrazole ring)~1.35 ÅThe bond length between the two nitrogen atoms.
C-C (pyrazole ring)1.39 - 1.45 ÅCarbon-carbon bond lengths in the pyrazole ring.
C-Br~1.87 ÅThe bond length of the bromine substituent.
C-F~1.35 ÅThe bond length of the fluorine substituent on the phenyl ring.
C-N-N (angle)104° - 112°Bond angles within the pyrazole ring.
C-C (phenyl ring)1.38 - 1.40 ÅAromatic carbon-carbon bond lengths.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactive nature. researchgate.net These include:

Ionization Potential (I): -EHOMO

Electron Affinity (A): -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).

Studies on substituted pyrazoles show that the distribution of HOMO and LUMO orbitals is heavily influenced by the substituents. unar.ac.id For this compound, the HOMO is expected to be localized over the pyrazole ring, while the LUMO may be distributed across the fluorophenyl ring. unar.ac.id

Interactive Table: Representative Global Reactivity Descriptors for Pyrazole Derivatives (in eV)

Compound TypeEHOMOELUMOEnergy Gap (ΔE)Hardness (η)Electrophilicity (ω)
Fluorophenyl Pyrazoline-6.5-1.55.02.53.2
Nitrophenyl Pyrazoline-5.9-2.83.11.555.5
Bromo-substituted Pyrazole-6.8-1.25.62.82.8

Note: These values are illustrative and derived from various pyrazole derivative studies to show typical ranges. nih.govunar.ac.idmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net The map uses a color scale to denote different potential regions:

Red: Electron-rich regions, susceptible to electrophilic attack (most negative potential).

Blue: Electron-deficient regions, susceptible to nucleophilic attack (most positive potential).

Green: Neutral or zero potential regions.

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative fluorine atom and the nitrogen atoms of the pyrazole ring. nih.gov Positive potential (blue) would be expected around the hydrogen atom attached to the pyrazole nitrogen (N-H). researchgate.net This information is invaluable for predicting how the molecule will interact with biological receptors.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant charge separation and delocalized electrons can exhibit Non-Linear Optical (NLO) properties, which are important for applications in optoelectronics. unar.ac.id DFT calculations can predict the first-order hyperpolarizability (β₀), a key measure of NLO activity. nih.gov The presence of electron-donating and electron-accepting groups can enhance these properties. In pyrazole derivatives, the pyrazole ring itself can act as part of a π-conjugated system, and substituents like bromo and fluorophenyl groups influence the intramolecular charge transfer, which is essential for NLO activity. researchgate.net Studies on similar compounds suggest that pyrazole derivatives can possess good NLO properties, with hyperpolarizability values significantly greater than that of standard materials like urea. unar.ac.idnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

While DFT calculates properties for a static, single molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. researchgate.net An MD simulation of this compound would provide insights into its conformational stability and behavior in a biological environment (e.g., in water). researchgate.net The simulation would reveal how the molecule flexes and rotates, the stability of key dihedral angles (like the twist between the pyrazole and phenyl rings), and how it interacts with surrounding solvent molecules through hydrogen bonds or other non-covalent interactions. This is critical for understanding how the molecule behaves before binding to a biological target. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. amazonaws.com

For this compound, docking studies would involve selecting a relevant protein target. Pyrazole derivatives are known to inhibit various enzymes, including kinases and topoisomerases. nih.govresearchgate.netnih.gov The docking process calculates a binding affinity or docking score (typically in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative score indicates a stronger, more favorable binding. semanticscholar.org The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. rsc.org For instance, the N-H group of the pyrazole could act as a hydrogen bond donor, while the phenyl and pyrazole rings could engage in hydrophobic and stacking interactions. semanticscholar.orgrsc.org

Ligand-Protein Interaction Analysis with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the potential mechanism of action. For this compound, this would involve:

Target Selection: Identifying potential protein targets based on the activities of structurally similar pyrazole derivatives. Pyrazoles are known to interact with a wide range of biological targets, including kinases, enzymes, and receptors.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the this compound molecule would be placed into the binding site of the selected protein target. The simulation explores various conformations and orientations of the ligand to find the most stable binding mode.

Interaction Analysis: The resulting ligand-protein complex is then analyzed to identify key interactions. These can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds. The bromine and fluorine atoms on the phenyl ring of the target compound could play significant roles in forming halogen bonds, which are increasingly recognized for their importance in ligand-protein recognition.

A hypothetical analysis might reveal interactions with key amino acid residues within a kinase ATP-binding site, for instance. The pyrazole core often acts as a scaffold, while the substituted phenyl rings can extend into hydrophobic pockets, with the halogen atoms forming specific contacts that enhance binding.

Table 1: Illustrative Ligand-Protein Interaction Analysis

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Protein
Hydrogen BondPyrazole N-HAsp, Glu, Ser (backbone or side chain)
HydrophobicFluorophenyl ringLeu, Val, Ile, Phe
Halogen BondBromo groupCarbonyl oxygen of protein backbone
Pi-Pi StackingPhenyl ringPhe, Tyr, Trp

Note: This table is illustrative and not based on specific experimental data for this compound.

Binding Affinity and Energetics

Beyond just the mode of binding, it is critical to quantify the strength of the interaction. Computational methods can estimate the binding affinity, which is related to the potency of the compound.

Scoring Functions: Docking programs use scoring functions to rank different binding poses. These functions provide an estimate of the binding free energy, with lower scores generally indicating stronger binding.

MM/GBSA and MM/PBSA: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the docked poses to provide a more accurate estimation of the binding free energy. These calculations consider various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies.

For this compound, these calculations would yield a numerical value for its predicted binding affinity to a specific target, allowing for comparison with known inhibitors or other candidate molecules.

Table 2: Representative Binding Affinity and Energetics Data

ParameterIllustrative Value
Docking Score (kcal/mol)-7.0 to -10.0
Estimated Binding Free Energy (ΔG, kcal/mol)-30 to -50
Inhibition Constant (Ki, predicted)Nanomolar to micromolar range

Note: These values are representative for pyrazole derivatives and are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While a specific QSAR model for this compound would require a dataset of related compounds with measured activities, the general approach would be as follows:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of pyrazole analogues. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized pyrazole derivatives, guiding the design of more potent compounds. For instance, a model might indicate that increased hydrophobicity on the 5-phenyl ring and a specific electrostatic potential on the pyrazole core are beneficial for activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A promising drug candidate must not only be active against its target but also possess favorable pharmacokinetic and safety profiles. In silico ADMET prediction is a crucial step in early-stage drug discovery to filter out compounds that are likely to fail later in development.

Physicochemical Properties: Basic properties like molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are often evaluated against guidelines like Lipinski's Rule of Five to assess "drug-likeness."

Pharmacokinetic Predictions: Various models are used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s.

Toxicity Predictions: Computational models can predict potential toxicities, such as mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

For this compound, a predictive ADMET profile would be generated, providing insights into its potential as an orally bioavailable drug and highlighting any potential liabilities.

Table 3: Predicted ADMET Profile for a Representative Pyrazole Derivative

PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption
Distribution
Blood-Brain Barrier PenetrationLowLess likely to cause CNS side effects
Plasma Protein BindingHighMay affect the free drug concentration
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrateIndicates a potential route of excretion
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Note: This table presents a hypothetical ADMET profile and is not based on specific data for this compound.

Pharmacological and Biological Activity Profiling of 4 Bromo 5 4 Fluorophenyl 1h Pyrazole and Pyrazole Derivatives

Anti-inflammatory Activity

Pyrazole (B372694) derivatives are well-documented for their potent anti-inflammatory effects, which are primarily mediated through the inhibition of key enzymes in the inflammatory cascade. The structural versatility of the pyrazole nucleus allows for modifications that enhance their efficacy and selectivity, making them a promising class of anti-inflammatory agents.

Cyclooxygenase (COX) Inhibition

A primary mechanism of the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. Many pyrazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.

Research has identified numerous pyrazole derivatives with significant COX-2 inhibitory potential. For instance, a series of novel pyrazole derivatives demonstrated selective COX-2 inhibition with IC50 values ranging from 0.043 to 0.56 μM. Another study reported compounds with IC50 values towards the COX-2 enzyme at the nanomolar level, with some exhibiting a high selectivity index. For example, compounds 2a, 3b, 4a, 5b, and 5e in one study showed COX-2 IC50 values of 19.87, 39.43, 61.24, 38.73, and 39.14 nM, respectively. The selectivity of these compounds for COX-2 over COX-1 is a key attribute, with selectivity indices reported as high as 22.21 for some derivatives. The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, underscoring the importance of this scaffold in designing potent anti-inflammatory agents.

In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
Compound Series/NumberIC50 (COX-2)Selectivity Index (COX-1/COX-2)
Novel Pyrazole Derivatives0.043-0.56 µMData not specified
Compound 2a19.87 nMData not specified
Compound 3b39.43 nM22.21
Compound 4a61.24 nM14.35
Compound 5b38.73 nM17.47
Compound 5e39.14 nM13.10

In Vivo and In Vitro Anti-inflammatory Models

The anti-inflammatory potential of pyrazole derivatives has been further substantiated in various preclinical models. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to screen for anti-inflammatory drugs. Several studies have shown that pyrazole derivatives can significantly reduce paw edema in this model, with some compounds demonstrating a 65–80% reduction in edema at a dose of 10 mg/kg.

In another model, the air-pouch carrageenan-induced inflammation in rats, newly synthesized 1,3,4-trisubstituted pyrazole derivatives were found to have a significant anti-inflammatory effect. They were able to reduce both the volume of inflammatory exudate and the accumulation of leukocytes at the site of inflammation. These findings from in vivo models provide strong evidence for the anti-inflammatory efficacy of pyrazole-based compounds.

Antimicrobial Activity

Beyond their anti-inflammatory properties, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.

Antibacterial Efficacy against Sensitive and Drug-Resistant Strains

Pyrazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including clinically important and drug-resistant strains. For instance, aminoguanidine-derived 1,3-diphenyl pyrazoles have exhibited potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 1–8 μg/mL against several bacterial strains. Notably, some of these compounds showed better activity against Escherichia coli (MIC = 1 μg/mL) than the standard drug moxifloxacin (B1663623) (MIC = 2 μg/mL).

Against Staphylococcus aureus, including multidrug-resistant clinical isolates, these compounds were equally effective, with MIC values ranging from 1 to 32 μg/mL. Furthermore, a library of tethered thiazolo-pyrazole derivatives has been identified as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL. Some pyrazole derivatives have also shown inhibitory effects against the growth of Klebsiella–Enterobacter spp. However, in one study, none of the tested pyrazole derivatives and their Cu(II) complexes showed an inhibitory effect on Staphylococcus aureus.

Antibacterial Activity of Selected Pyrazole Derivatives
Bacterial StrainCompound TypeMIC (µg/mL)
Escherichia coliAminoguanidine-derived 1,3-diphenyl pyrazoles1
Staphylococcus aureus (including multidrug-resistant)Aminoguanidine-derived 1,3-diphenyl pyrazoles1-32
Methicillin-resistant Staphylococcus aureus (MRSA)Tethered thiazolo-pyrazole derivativesAs low as 4

Antifungal Efficacy

The antifungal potential of pyrazole derivatives has been investigated against various fungal pathogens, particularly Candida species, which are a common cause of opportunistic infections. In one study, newly synthesized hydrazones, which were intended to be pyrazole derivatives, were tested against eight Candida spp. strains. Five of these compounds were identified as promising antifungal agents with Minimum Inhibitory Concentration (MIC99) values ranging from 16 to 32 µg/mL.

Another study on 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides showed that most of these derivatives had a similar effect at concentrations of 125–250 μg/mL against Candida albicans and non-albicans species. Research on pyrazoline derivatives also identified a compound with high potency, exhibiting MIC values of 100, 50, and 50 μM against C. albicans, C. glabrata, and C. krusei, respectively. These findings highlight the potential of the pyrazole scaffold in the development of new antifungal therapies.

Antifungal Activity of Selected Pyrazole Derivatives against Candida Species
Candida SpeciesCompound TypeMIC
C. albicans, C. glabrata, C. tropicalis, C. parapsilosisHydrazone derivatives16-32 µg/mL (MIC99)
C. albicans and non-C. albicans3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides125-250 µg/mL
C. albicansPyrazoline derivative (4e)100 µM
C. glabrataPyrazoline derivative (4e)50 µM
C. kruseiPyrazoline derivative (4e)50 µM

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis.

One study identified a potent nitroso-containing pyrazole derivative, NSC 18725, which displayed a Minimum Inhibitory Concentration (MIC99) value of 0.3125 μM against both fast and slow-growing mycobacteria. Another series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids showed substantial inhibition of M. tuberculosis H37Rv, with some compounds having an MIC of 12.5 μg/mL and achieving 99% inhibition. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis pathway.

Antitubercular Activity of Selected Pyrazole Derivatives against Mycobacterium tuberculosis
CompoundMIC% Inhibition
NSC 187250.3125 µM (MIC99)99%
Pyrazolylpyrazoline derivative (9o)12.5 µg/mL99%
Pyrazolylpyrazoline derivative (9k)12.5 µg/mL98%

Antiviral Activity

Pyrazole derivatives have emerged as a promising class of compounds in the search for new antiviral agents. researchgate.net Research has demonstrated their efficacy against a range of viruses. For instance, certain N-acetyl 4,5-dihydropyrazole derivatives have shown activity against the vaccinia virus. researchgate.net Specifically, one derivative was identified as active at subtoxic concentrations in HEL cell cultures, with a 50% effective concentration (EC₅₀) value of 7 µg/ml. researchgate.net

More recently, the focus has extended to coronaviruses. Hydroxyquinoline-pyrazole derivatives have been synthesized and evaluated for their antiviral properties against SARS-CoV-2, HCoV-229E, and MERS-CoV. nih.gov These compounds exhibited promising antiviral activity, with some showing potent inhibition of SARS-CoV-2 at lower concentrations, highlighting their potential as therapeutic candidates against this significant pathogen. nih.gov The antiviral screening revealed that these derivatives could serve as selective antiviral agents. nih.gov Furthermore, a series of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were synthesized and tested for their antiviral activity against Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), and Respiratory Syncytial Virus (RSV). frontiersin.org

Anticancer / Antiproliferative Activity

The pyrazole scaffold is a key feature in numerous compounds developed for cancer therapy, with derivatives showing significant antiproliferative and cytotoxic effects against various cancer cell lines. researchgate.netinnovareacademics.in

Pyrazole derivatives have demonstrated notable inhibitory effects on a range of human cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. srrjournals.com For example, a pyrazole derivative substituted with a 4-bromophenyl group showed inhibitory activity against A549 and MCF-7 cell lines, with IC₅₀ values of 8.0 µM and 5.8 µM, respectively. srrjournals.com Another study reported that a series of 1,3,5-trisubstituted-1H-pyrazole derivatives exhibited significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines. nih.gov

Specifically, compounds containing chlorophenyl, thiazole, and sulfonamide groups showed enhanced cytotoxic effects. nih.gov The IC₅₀ values for some of these compounds against MCF-7 cells ranged from 3.9 to 35.5 μM. nih.gov Similarly, two novel pyrazole derivatives were tested for their cytotoxic activity against the A549 cell line, with one compound being particularly effective in inhibiting the growth of these human lung adenocarcinoma cells. mdpi.com However, not all pyrazole derivatives are effective against these cell lines; one study found that a series of oxime ester derivatives with a pyrazole ring showed no activity against MCF-7, A549, or HCT116 cell lines. researchgate.net

The table below summarizes the inhibitory concentrations (IC₅₀) of selected pyrazole derivatives against various cancer cell lines.

Compound TypeCell LineIC₅₀ (µM)
4-bromophenyl substituted pyrazoleA5498.0
4-bromophenyl substituted pyrazoleMCF-75.8
1,3,5-trisubstituted-1H-pyrazole derivativesMCF-73.9 - 35.5
Pyrazole Derivative 2A549220.20
Pyrazole Derivative 1A549613.22

This table is interactive. You can sort the columns by clicking on the headers.

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net The activation of caspases, a family of cysteine proteases, is a central feature of the apoptotic process. mdpi.com Research has shown that certain pyrazole derivatives can trigger apoptosis through the activation of caspase-3. nih.govresearchgate.net

For instance, a study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives found that the most active compound induced a significant increase in caspase-3 enzymatic activity in MDA-MB-468 triple-negative breast cancer cells. nih.gov This suggests that the compound's apoptotic effect is mediated through the caspase-3 signaling pathway. nih.gov Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives found that several compounds activated pro-apoptotic proteins, including Caspase-3, in MCF-7, A549, and PC-3 cancer cell lines. nih.gov This activation was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov

The activation of caspase-3 serves as an indicator of the pro-apoptotic potential of these compounds, making it a crucial area of investigation in the development of pyrazole-based anticancer therapies. mdpi.comresearchgate.net

Enzyme kinases play a critical role in cell signaling and proliferation, and their dysregulation is a common feature of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Pyrazole derivatives have been identified as potent inhibitors of several kinases, including Aurora-A kinase and Epidermal Growth Factor Receptor (EGFR) kinase. srrjournals.com

Aurora A kinase is essential for mitosis, and its inhibition can lead to cell cycle arrest and apoptosis. nih.govfrontiersin.org Certain pyrazole-based compounds have been developed as inhibitors of Aurora kinases. researchgate.net For example, Ilorasertib, a pyrazole derivative, is a pan-inhibitor of Aurora kinases. researchgate.net The inhibition of Aurora A can also have immunomodulatory effects, as it has been shown to upregulate the expression of PD-L1 on tumor cells. nih.gov

EGFR is another important target in cancer therapy, and some thiazolyl-pyrazoline derivatives have shown potent EGFR kinase inhibitory activity. srrjournals.com One such compound displayed an IC₅₀ of 0.06 µM, which was comparable to a positive control. srrjournals.com This compound also showed significant antiproliferative activity against the MCF-7 breast cancer cell line. srrjournals.com

Analgesic and Antinociceptive Effects

Pyrazole derivatives have long been recognized for their analgesic and anti-inflammatory properties. researchgate.netnih.gov Some of the earliest nonsteroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, are diaryl-substituted pyrazole derivatives. researchgate.net Newer research continues to explore the potential of pyrazole compounds in pain management. researchgate.net

Studies on novel pyrazole derivatives have demonstrated their dose-dependent antinociceptive effects in various pain models. For example, the compound 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423) showed potent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, being five-fold more potent than indomethacin. nih.gov Furthermore, regio-isomeric pyrazole compounds have been shown to inhibit nociceptive responses induced by acidified saline and capsaicin (B1668287) in a dose-dependent manner. nih.gov

The opioid system is a major pathway for pain modulation in the body. nih.gov Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) receptors, are G-protein coupled receptors that, when activated, lead to analgesia. nih.goved.ac.uk Interestingly, some pyrazole derivatives appear to exert their analgesic effects through interaction with the opioid system.

A study on the pyrazole derivative FR140423 found that its analgesic effects in the tail-flick test were blocked by the mu-opioid antagonist naloxone (B1662785). nih.gov This suggests that the compound produces morphine-like analgesic effects through the modulation of mu-opioid receptors. nih.gov Another investigation into three regio-isomeric pyrazole compounds found that they all exhibited agonist activity at the µ-opioid receptor (µMOR). nih.gov The reversal of the antinociceptive effects of these compounds by naloxone in the formalin test further supports the involvement of the opioid system. nih.gov These findings indicate that some pyrazole compounds may act as bifunctional agents, combining the mechanisms of traditional NSAIDs with opioid receptor modulation for enhanced analgesic efficacy.

Acid-Sensing Ion Channel (ASIC-1α) Blockage

Acid-sensing ion channels (ASICs) are neuronal ion channels that are activated by a drop in extracellular pH and are implicated in pain perception. Consequently, blockers of these channels are of interest as potential analgesic agents. Research into the biological activity of pyrazole compounds has revealed their potential to modulate ASIC-1α.

A study on regio-isomeric pyrazole compounds, specifically those with fluorine substitutions at different positions on the phenyl ring, has demonstrated their inhibitory effects on the ASIC-1α channel. nih.gov In electrophysiological analyses, these compounds were shown to inhibit the ASIC-1α channel at pH 4.5. nih.gov The half-maximal inhibitory concentration (IC50) values for these regio-isomeric pyrazole compounds highlight the influence of the fluorine atom's position on the phenyl ring on their inhibitory potency. nih.gov For instance, the compound with fluorine in the para position (LQFM-020) exhibited an IC50 of 96.1 μM. nih.gov

Table 1: ASIC-1α Inhibitory Activity of Regio-isomeric Fluorinated Pyrazole Compounds
CompoundFluorine PositionIC50 (μM) for ASIC-1α Inhibition
LQFM-020para96.1
LQFM-021meta91.6
LQFM-039ortho235.2

These findings suggest that pyrazole derivatives containing a fluorophenyl moiety are promising candidates for the development of ASIC-1α channel blockers. nih.gov The specific contribution of a bromo-substituent at the 4-position of the pyrazole ring, as in 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole, to this activity would require further investigation.

Antioxidant Properties

The pyrazole nucleus is a feature of interest in the development of antioxidant agents. beilstein-journals.org Derivatives of pyrazole have been shown to possess the ability to counteract oxidative stress, a process implicated in numerous pathological conditions.

The antioxidant potential of pyrazole derivatives is often evaluated through their ability to scavenge free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed for this purpose.

A study on a series of pyrazoline and pyrazole heterocyclic compounds demonstrated their free-radical scavenging capabilities. niscpr.res.in Within this series, certain pyrazoline and pyrazole derivatives were identified as potent ABTS radical scavengers. niscpr.res.in For instance, a bromo-substituted pyrazoline (3e) and a bromo-substituted pyrazole (4e) both exhibited notable ABTS radical scavenging activity. niscpr.res.in In the same study, a pyrazoline (3i) and a pyrazole (4b) showed moderate DPPH free-radical scavenging activity. niscpr.res.in

In another investigation, novel thienyl-pyrazoles were synthesized and evaluated for their antioxidant activity. nih.gov Several compounds in this series displayed excellent DPPH and hydroxyl radical scavenging activities, with IC50 values in the micromolar range, comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Thienyl-Pyrazole Derivatives
CompoundIC50 (μM)
5g0.245 ± 0.01
5h0.284 ± 0.02
Ascorbic Acid (Standard)0.483 ± 0.01

These studies underscore the potential of the pyrazole scaffold in designing effective antioxidants. The combined presence of bromo and fluorophenyl substituents in this compound may influence its antioxidant profile, a hypothesis that warrants experimental validation.

Enzyme Inhibition Studies (other than COX)

Beyond their effects on ion channels and their antioxidant properties, pyrazole derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different physiological and pathological processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Pyrazole-containing compounds have emerged as a significant class of carbonic anhydrase inhibitors. nih.govtandfonline.com

A series of substituted pyrazol-4-yl-diazene derivatives were found to be effective inhibitors of cytosolic carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov These compounds exhibited potent inhibition with Ki values in the nanomolar range. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrazol-4-yl-diazene Derivatives
Enzyme IsoformKi Range (nM)
hCA I1.06 ± 0.16 to 9.83 ± 0.74
hCA II0.68 ± 0.12 to 7.16 ± 1.14

Furthermore, a study involving 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides demonstrated their inhibitory effects on hCA I and hCA II. semanticscholar.org The presence of a 4-fluorophenyl group in one of the synthesized analogues (compound 13) contributed to its inhibitory profile, with an IC50 value of 402.9 nM against hCA I and 458.6 nM against hCA II. semanticscholar.org The sulfonamide moiety is a key pharmacophore for carbonic anhydrase inhibition, and its incorporation into a pyrazole scaffold often leads to potent inhibitors.

Cytochrome P450 enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, are considered promising targets for the development of new anti-tubercular drugs. CYP121A1, in particular, has been shown to be essential for the viability of the bacterium.

Research on novel aryl-substituted pyrazoles as inhibitors of Mtb CYP121A1 has yielded promising results. nih.govacs.org In a series of imidazole (B134444) and triazole pyrazole derivatives, those with a 4-bromo substitution (7f) displayed good antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis H37Rv. nih.govacs.org This highlights the potential importance of halogen substitutions on the pyrazole ring for antimycobacterial efficacy.

Table 4: Antimycobacterial Activity of Imidazole-Pyrazole Derivatives against M. tuberculosis H37Rv
CompoundSubstitutionMIC (μg/mL)
7f4-bromo6.25
7g4-iodo6.25

The presence of a 4-fluorophenyl group is also a common feature in many synthesized pyrazole-based CYP121A1 inhibitors, suggesting its favorable interaction within the enzyme's active site. nih.govacs.org

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov The pyrazole scaffold has been identified as a promising framework for the design of MAO inhibitors. nih.govacs.org

A study on a series of 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives revealed their potential as MAO inhibitors. nih.gov The research indicated that derivatives with a halogen substitution on the 5-aryl ring of the pyrazole system showed a high selectivity for inhibiting the MAO-A isoform. nih.gov For instance, compounds with a 4-chlorophenyl or a 4-bromophenyl group at the 5-position of the pyrazoline ring were among the active MAO-A inhibitors. nih.gov

Table 5: MAO-A Inhibitory Activity of Selected 3-(4-fluorophenyl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamide Derivatives
CompoundSubstitution on 5-aryl ring% Inhibition of MAO-A at 10⁻⁵ M
Compound 124-Cl85.67 ± 2.04
Compound 194-Br88.63 ± 1.51

These findings suggest that the presence of a 4-fluorophenyl group at one position and another halogen-substituted aryl group at another position on the pyrazole ring can lead to potent and selective MAO-A inhibition. nih.gov

Phosphodiesterase Inhibition

The pyrazole scaffold is a recognized pharmacophore in the development of phosphodiesterase (PDE) inhibitors, enzymes that are crucial in regulating cellular levels of cyclic nucleotides like cAMP and cGMP. lbl.govnih.gov Inhibition of these enzymes can lead to a range of therapeutic effects, making them attractive drug targets. lbl.gov While direct studies on the PDE inhibitory activity of this compound are not extensively documented in publicly available research, the activity of structurally related compounds suggests potential in this area.

A notable example is a 4-bromophenyl-dihydropyrazole dimer, which was identified as a potent agent against Trypanosoma cruzi through a mechanism involving the inhibition of phosphodiesterases. nih.gov This highlights the relevance of the 4-bromophenyl moiety, a key structural feature of the subject compound, in the context of PDE inhibition. Further research has led to the development of novel pyrazolone (B3327878) analogues based on this hit, which demonstrated efficacy in mouse models of Chagas disease. nih.gov

Moreover, scaffold-based drug design has successfully yielded potent inhibitors for specific PDE families. One study initiated with a weakly inhibiting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester (IC50 = 82 μM for PDE4D) and, through iterative chemical optimization and structural analysis, achieved a 4,000-fold increase in potency. lbl.gov This demonstrates the pyrazole core's suitability for generating highly potent and selective PDE inhibitors. Other research has focused on developing dihydropyranopyrazole derivatives as inhibitors of PDE2 for potential application in treating Alzheimer's disease, with the most potent compound exhibiting an IC50 value of 41.5 nM. mdpi.com The pyrazole framework has also been incorporated into tricyclic structures to create potent inhibitors of PDE10A. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are therefore critical in medicinal chemistry to understand how specific structural modifications influence the pharmacological profile of these compounds, guiding the design of more potent and selective therapeutic agents.

The substituents on the pyrazole ring play a crucial role in defining the molecule's interaction with biological targets. The specific substitution pattern of this compound, featuring a halogen at position 4 and an aryl group at position 5, is significant for its potential biological activities.

Halogen Substituents: The presence of a bromine atom at the C4 position can significantly influence the compound's lipophilicity and metabolic stability. researchgate.net Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. researchgate.net Studies on other heterocyclic scaffolds have shown that halogenation with bromine or chlorine on phenyl rings can increase biological potency, for instance, in the context of anti-leishmanial activity. mdpi.com

Aryl Substituents: The 4-fluorophenyl group at the C5 position is a key determinant of activity. The position of the substituent on this aryl ring is critical; research on herbicidal pyrazoles found that substitutions at the 2 and 4-positions of the phenyl ring resulted in superior activity compared to 3-position substitutions. mdpi.com Furthermore, electron-withdrawing groups on an aryl moiety are often important for biological activity. For example, in a series of acyl pyrazole sulfonamides with antidiabetic properties, a chlorine atom at the para-position of the phenyl ring yielded the most potent compound. frontiersin.org This aligns with the presence of the electron-withdrawing fluorine atom at the para-position in the subject compound. This principle is further supported by studies on pyrazoline–thiazolidine hybrids, where electron-withdrawing groups on the 5-aryl moiety were found to be important for inhibitory activity. nih.gov

Positional isomers are compounds that share the same molecular formula but differ in the position of substituents on the core structure. nih.gov In the context of disubstituted pyrazoles like this compound, several positional isomers are possible, such as 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole or 5-Bromo-3-(4-fluorophenyl)-1H-pyrazole. These isomers are distinct chemical entities with unique physical, chemical, and pharmacological properties. nih.gov

The synthesis of substituted pyrazoles, for example through the classical Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), can often lead to the formation of a mixture of regioisomers. mdpi.com The ratio of these isomers is dependent on the reaction conditions and the electronic and steric nature of the substituents on the precursors. mdpi.com For instance, in the reaction of an aryl-substituted dicarbonyl compound with hydrazine, the regioselectivity is typically high, favoring one isomer over the other. mdpi.com The distinct spatial arrangement of substituents in positional isomers leads to different interactions with biological targets, resulting in varied pharmacological profiles. Therefore, controlling the regioselectivity of the synthesis is paramount to obtaining the desired isomer with optimal biological activity.

Broader Pharmacological Spectrum of Pyrazole Derivatives

The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, as it forms the core of many compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov Among this broad spectrum, pyrazole derivatives have shown particularly significant promise as antidiabetic and anti-leishmanial agents.

Pyrazole-containing compounds have been investigated extensively for the management of diabetes mellitus, targeting various pathways involved in glucose homeostasis. researchgate.net They have been shown to act as both enzyme inhibitors and activators to exert their antidiabetic effects. researchgate.net

Mechanisms of action for pyrazole-based antidiabetic agents include:

α-Glucosidase Inhibition: This enzyme is involved in the breakdown of carbohydrates in the intestine. A series of sulfonamide-based acyl pyrazoles were found to be potent α-glucosidase inhibitors, with the most active compound exhibiting an IC50 value of 1.13 µM, which was 35-fold more potent than the standard drug acarbose. frontiersin.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Inhibition of DPP-4 is a recognized approach for managing type 2 diabetes. researchgate.net

Glucagon (B607659) Receptor Antagonism: Pyrazole derivatives have been designed as glucagon receptor antagonists, with lead compounds showing IC50 values in the low micromolar range (e.g., 3.6 µM). daneshyari.com

α-Amylase Inhibition: Fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, have demonstrated potent α-amylase inhibition, with some derivatives showing IC50 values around 5.10 µM. mdpi.com

The following table summarizes the antidiabetic activity of selected pyrazole derivatives.

Compound ClassTarget Enzyme/ReceptorPotency (IC50 / EC50)Reference
Acyl Pyrazole Sulfonamidesα-Glucosidase1.13 µM frontiersin.org
Pyrazolo[3,4-b]pyridine Hydrazidesα-Amylase5.10 µM mdpi.com
Benzylpyrazole AcylsulfonamidesPPARγ (Agonist)8.3 nM nih.gov
Pyrazole-containing DerivativesGlucagon Receptor3.6 µM daneshyari.com

This table is interactive and allows for sorting of the data.

Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are urgently needed. Pyrazole derivatives have emerged as a promising class of compounds with significant anti-leishmanial activity. researchgate.net

Research has demonstrated the efficacy of various pyrazole-based scaffolds against different Leishmania species. For instance, three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were tested against Leishmania amazonensis, with the most active compounds showing IC50 values as low as 0.12 µM. nih.gov Quantitative structure-activity relationship (QSAR) studies on this series revealed that hydrophobic and steric parameters were the most significant contributors to their biological activity. nih.gov

SAR analysis of another series of anthranyl phenylhydrazides showed that halogenation with bromine at the para-position of a phenyl ring significantly increased anti-leishmanial activity against L. amazonensis. The compound featuring bromine on two separate phenyl rings was the most potent, with an IC50 of 1.3 µM. mdpi.com The development of endoperoxide-pyrazole hybrids and their subsequent conversion to salt forms to improve solubility also yielded compounds with activity against both L. tropica and L. infantum. mdpi.com

The table below details the anti-leishmanial activity of representative pyrazole derivatives.

Compound SeriesLeishmania SpeciesPotency (IC50)Reference
4-Anilino-1H-pyrazolo[3,4-b]pyridinesL. amazonensis0.12 µM nih.gov
Anthranyl Phenylhydrazides (dibrominated)L. amazonensis1.3 µM mdpi.com
Pyrazole-tetrazole hybridsL. braziliensis3.5 µM researchgate.net
4-(1H-Pyrazol-1-yl)benzenesulfonamidesL. infantum0.059 mM researchgate.net

This table is interactive and allows for sorting of the data.

Antidepressant Activity

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the antidepressant activity of this compound. While the broader class of pyrazole and pyrazoline derivatives has been a subject of interest in the search for novel antidepressant agents, research focused on this particular substituted pyrazole is not publicly available.

Numerous studies have explored the antidepressant potential of various pyrazole analogues, often linking their mechanism of action to the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. For instance, certain pyrazoline derivatives have demonstrated significant MAO-A inhibitory activity, which is a key target for many antidepressant drugs. Research into thiophene-based pyrazoline carbothioamide derivatives has also shown promising antidepressant-like effects in preclinical models, such as the forced swim test and tail suspension test. researchgate.net These studies highlight the potential of the pyrazole scaffold in the development of new antidepressant medications. researchgate.net

However, it is crucial to emphasize that these findings pertain to structurally distinct pyrazole derivatives. The specific effects of the bromine and 4-fluorophenyl substitutions in the 4- and 5-positions of the pyrazole ring, as seen in this compound, on antidepressant activity have not been documented. Without dedicated experimental data, any discussion of its potential antidepressant properties would be purely speculative. Therefore, no detailed research findings or data tables on the antidepressant activity of this compound can be presented.

Neuroprotective Effects

Similar to the antidepressant profile, there is a lack of specific research on the neuroprotective effects of this compound. The potential for pyrazole derivatives to act as neuroprotective agents is an active area of research, with studies exploring their utility in various models of neurological disorders. biointerfaceresearch.com

The neuroprotective strategies associated with pyrazole compounds often involve mechanisms such as anti-inflammatory, antioxidant, and enzyme inhibitory activities. researchgate.netias.ac.in For example, some pyrazole derivatives have been investigated for their ability to mitigate neuroinflammation, a key pathological feature in many neurodegenerative diseases. ias.ac.inallsubjectjournal.com Others have been designed to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neuronal damage. Furthermore, the antioxidant properties of certain pyrazole-based compounds have been evaluated for their potential to protect neurons from oxidative stress. researchgate.net

Despite these promising avenues for the broader pyrazole class, no studies have been published that specifically assess the neuroprotective capabilities of this compound. The influence of its unique substitution pattern on neuroprotective pathways remains uninvestigated. Consequently, there are no research findings or data to populate tables regarding the neuroprotective effects of this specific compound.

Future Directions and Research Perspectives

Development of Novel Pyrazole (B372694) Scaffolds

The development of novel scaffolds based on 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole is a key area for future research. The core pyrazole ring is amenable to a variety of synthetic modifications, allowing for the creation of diverse chemical libraries. researchgate.net Future efforts will likely focus on several key areas of scaffold development:

Functionalization of the Pyrazole Core: The bromine atom at the 4-position and the hydrogen at the 1-position of the pyrazole ring are prime sites for chemical modification. nih.gov Substitution at these positions can significantly influence the compound's physicochemical properties and biological activity. For instance, the introduction of different functional groups can enhance solubility, improve metabolic stability, and create new interactions with biological targets. researchgate.net

Bioisosteric Replacement: The 4-fluorophenyl group at the 5-position can be replaced with other aromatic or heteroaromatic rings to explore the structure-activity relationship (SAR). nih.gov This strategy can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping and Hybridization: Future research may involve incorporating the this compound moiety into more complex molecular architectures. This could involve fusing the pyrazole ring with other heterocyclic systems or linking it to other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov

Advanced Drug Design Strategies Incorporating this compound

Advanced drug design strategies will be instrumental in optimizing the therapeutic properties of derivatives of this compound. These strategies will leverage computational tools and a deep understanding of molecular interactions to guide the synthesis of more effective and safer drug candidates.

Structure-Based Drug Design (SBDD): Once a specific biological target is identified, SBDD can be employed to design inhibitors with high affinity and selectivity. This involves using techniques like X-ray crystallography and molecular docking to visualize how the compound binds to its target and to guide the design of modifications that enhance this interaction. allsubjectjournal.com

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to create more potent lead compounds. The this compound core could serve as a starting point for such an approach.

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of a series of pyrazole derivatives, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity.

Table 1: Potential Applications of Pyrazole Derivatives and Key Findings

Therapeutic AreaTarget/MechanismKey Findings
AnticancerKinase Inhibition (e.g., VEGFR2, EGFR)Pyrazole derivatives have shown potent inhibition of various kinases involved in cancer cell growth and proliferation. nih.gov
Anti-inflammatoryCOX-2 InhibitionCertain pyrazole-containing drugs are effective and selective COX-2 inhibitors. ontosight.ai
Neurodegenerative DiseasesEnzyme InhibitionPyrazole scaffolds are being explored for their potential to inhibit enzymes implicated in diseases like Alzheimer's and Parkinson's. wustl.edu
AntifungalNot specifiedA pyrazole derivative with a similar substitution pattern has demonstrated antifungal activity.

This table is generated based on the activities of various pyrazole derivatives to illustrate the potential of the chemical class.

Exploration of New Biological Targets and Mechanisms of Action

A crucial aspect of future research will be the identification of novel biological targets for this compound and its derivatives. The broad spectrum of activity observed for the pyrazole class suggests that this compound could interact with a variety of proteins and pathways. nih.gov

High-Throughput Screening (HTS): HTS campaigns can be conducted to screen libraries of compounds derived from this compound against a wide range of biological targets. This can lead to the discovery of unexpected activities and new therapeutic opportunities.

Chemical Proteomics: This approach can be used to identify the direct protein targets of a compound within a complex biological system. This can provide valuable insights into its mechanism of action and potential off-target effects.

Phenotypic Screening: Instead of focusing on a specific target, phenotypic screening assays can be used to identify compounds that produce a desired biological effect in cells or organisms. This can lead to the discovery of first-in-class drugs with novel mechanisms of action. A study on a structurally similar compound, 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, suggested potential inhibitory activity against lymphocyte-specific kinase, pointing towards applications as a T-cell immunosuppressant. researchgate.net

Translational Research from Bench to Clinic for Pyrazole-Based Therapeutics

The ultimate goal of this research is to translate promising laboratory findings into clinically effective therapies. This will require a multidisciplinary approach that bridges the gap between basic research and clinical development.

Preclinical Development: Promising lead compounds will need to undergo rigorous preclinical testing to evaluate their efficacy, safety, and pharmacokinetic properties in animal models of disease.

Biomarker Discovery: The identification of biomarkers that can predict which patients are most likely to respond to a pyrazole-based therapy will be crucial for the design of successful clinical trials.

Clinical Trials: Well-designed clinical trials will be necessary to establish the safety and efficacy of new pyrazole-based drugs in humans. drugbank.com The extensive clinical experience with other pyrazole-containing drugs provides a solid foundation for the clinical development of new agents. nih.gov

The journey from a promising chemical scaffold to a marketed drug is long and challenging. However, the versatility of the pyrazole core, combined with modern drug discovery technologies, provides a strong impetus for the continued investigation of this compound and its potential to address unmet medical needs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole and its derivatives?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of β-diketones or α,β-unsaturated ketones with hydrazines. For example, describes the use of α,β-unsaturated ketones (e.g., derived from ethyl acetoacetate) reacting with substituted hydrazines to form pyrazole cores. Bromination at the 4-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Substituents like the 4-fluorophenyl group are introduced via Suzuki-Miyaura coupling or direct aromatic substitution .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. For instance, reports orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å, and Z = 3. Complementary techniques like 1^1H/13^{13}C NMR and IR spectroscopy confirm functional groups and substituent positions. For example, 19^{19}F NMR can detect the fluorophenyl moiety’s electronic environment .

Q. What spectroscopic techniques are critical for characterizing this compound’s photophysical properties?

  • Methodological Answer : UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO, ethanol) reveal solvatochromic effects. notes emission spectra at 356 nm in DMSO, suggesting π→π* transitions. Time-resolved fluorescence and quantum yield calculations further elucidate excited-state behavior .

Advanced Research Questions

Q. How do structural modifications at the pyrazole core influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Substitutions at the 1-, 3-, and 5-positions significantly alter pharmacological properties. For example, shows that replacing the 4-bromo group with electron-withdrawing groups (e.g., trifluoromethyl) enhances antimicrobial activity. Molecular docking and in vitro assays (e.g., σ receptor binding) validate interactions with biological targets like tubulin or kinases .

Q. What computational approaches are used to predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. highlights bond angle deviations (e.g., C3–C4–C7 = 120.8°) from ideal geometry, affecting reactivity. MD simulations assess stability in biological matrices .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

  • Methodological Answer : Conflicting bioactivity data (e.g., σ1_1R vs. σ2_2R receptor affinity in ) may arise from polymorphic forms. Single-crystal XRD (as in ) identifies conformational isomers or packing interactions (e.g., C–H···π, π–π stacking) that influence solubility and target binding. Validation via in vivo assays (e.g., sea urchin embryo models) reconciles discrepancies .

Q. What strategies optimize reaction yields in multi-step syntheses of halogenated pyrazoles?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times for cyclization steps (e.g., from 12 hrs to 30 mins). reports yields >80% using POCl3_3-mediated cyclization at 120°C. Purification via column chromatography (silica gel, hexane/EtOAc) ensures halogenated intermediates remain stable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.